Cas no 75685-48-2 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-)
75685-48-2 structure
Product Name:Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-
CAS番号:75685-48-2
MF:C19H29NO
メガワット:287.439665555954
CID:581589
PubChem ID:6437870
Update Time:2025-04-19
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel- 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-
- DTXSID401029722
- Histrionicotoxin D
- Q5548689
- (1S,3aS,5aS,6S(Z),9aR,10R)Dodecahydro-6-(2-penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
- (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo[1,2-a]quinoline-1-ethanol
- 55893-12-4
- 01N796R81A
- GEPHYROTOXIN, (-)-
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1alpha,3abeta,5aalpha,6alpha(Z),9aalpha)-
- 2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
- HTX D
- 75685-48-2
- (1R,3AR,5AR,6R,9AS)-DODECAHYDRO-6-(2Z)-2-PENTEN-4-YNYLPYRROLO(1,2-A)QUINOLINE-1-ETHANOL
- GEPHYROTOXIN [MI]
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1R-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
- Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)-
- Gephyrotoxin
- UNII-01N796R81A
- (1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
-
- インチ: 1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
- InChIKey: IQTIQAXNJBRKRG-IZDLKJCPSA-N
- ほほえんだ: OCC[C@H]1CC[C@H]2CC[C@@H]3[C@@H](C/C=C\C#C)CCC[C@@H]3N21
計算された属性
- せいみつぶんしりょう: 287.224914549g/mol
- どういたいしつりょう: 287.224914549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 23.5Ų
Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel- 関連文献
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
75685-48-2 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-yn-1-yl-, (1R,3aR,5aR,6R,9aS)-rel-) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Inner Mongolia Xinhong Biological Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬